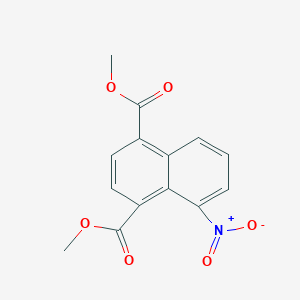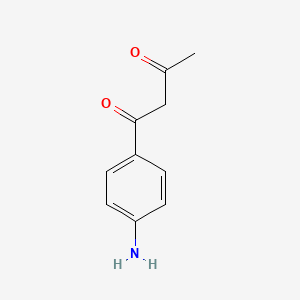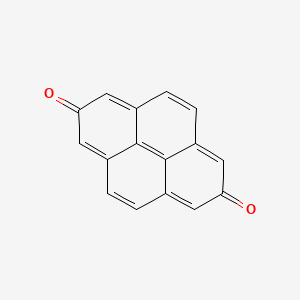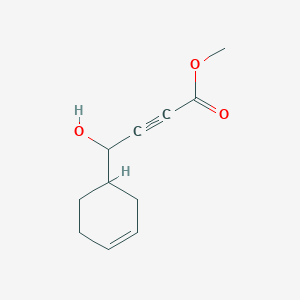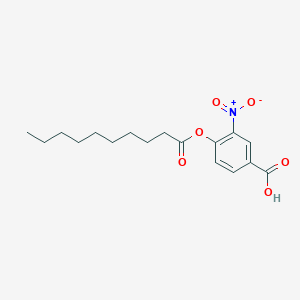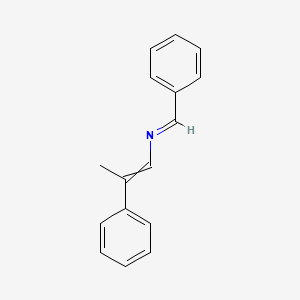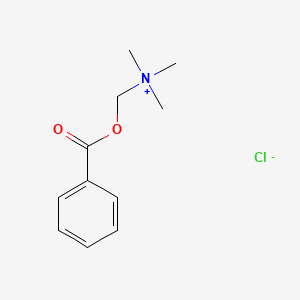
Diethyl N-(sulfanylidenemethylidene)-D-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(sulfanylidenemethylidene)-D-aspartate typically involves the reaction of diethyl aspartate with a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the sulfanylidenemethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(sulfanylidenemethylidene)-D-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diethyl D-aspartate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl N-(sulfanylidenemethylidene)-D-aspartate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl N-(sulfanylidenemethylidene)-D-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. It may also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-(sulfanylmethyl)-D-aspartate
- Diethyl N-(methylidene)-D-aspartate
- Diethyl N-(sulfanylidenemethyl)-L-aspartate
Uniqueness
Diethyl N-(sulfanylidenemethylidene)-D-aspartate is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
65808-86-8 |
|---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
diethyl (2R)-2-isothiocyanatobutanedioate |
InChI |
InChI=1S/C9H13NO4S/c1-3-13-8(11)5-7(10-6-15)9(12)14-4-2/h7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
QXDWIJBRASJSJQ-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)N=C=S |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
